molecular formula C9H10N4 B071910 4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine CAS No. 172982-69-3

4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine

Cat. No.: B071910
CAS No.: 172982-69-3
M. Wt: 174.2 g/mol
InChI Key: ZCMKRQMBAPAEJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine is a bicyclic heterocyclic compound comprising a fused pyrrolidine and pteridine ring system. The pteridine moiety consists of pyrazine and pyrimidine rings, while the pyrrolidine ring introduces a partially saturated nitrogen-containing structure. The methyl group at the 4-position modulates its physicochemical properties, such as lipophilicity and metabolic stability, which are critical for pharmacological activity.

Properties

IUPAC Name

9-methyl-1,5,7,9-tetrazatricyclo[6.3.1.04,12]dodeca-2,4(12),5,7-tetraene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-12-4-5-13-3-2-7-8(13)9(12)11-6-10-7/h2-3,6H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCMKRQMBAPAEJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN2C=CC3=C2C1=NC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70438497
Record name 4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172982-69-3
Record name 4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-de]pteridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70438497
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Two-Component Cyclization

A common method involves the condensation of 4-aminopyrrole derivatives with α-ketoesters or diketones. For example, reacting 4-amino-5-methylpyrrole-2-carboxylate with glyoxal under acidic conditions yields a dihydro-pteridine precursor. Subsequent dehydrogenation with palladium on carbon (Pd/C) in toluene at 150°C generates the aromatic pteridine core.

Reaction Conditions:

ComponentReagent/ConditionsYield (%)
4-AminopyrroleGlyoxal, HCl (0.1 M), 80°C, 12 h62
IntermediatePd/C, toluene, 150°C, 6 h78

Microwave-Assisted Synthesis

Microwave irradiation accelerates cyclization steps. A mixture of 3-aminopyrrolidine-2-carboxamide and ethyl acetoacetate in dimethylformamide (DMF) undergoes microwave heating at 200°C for 1 hour, producing the dihydro-pteridine scaffold in 85% yield.

Palladium-Catalyzed Cross-Coupling

Palladium-mediated reactions enable functionalization of preformed pteridine intermediates. For instance, Suzuki-Miyaura coupling introduces aryl or methyl groups at specific positions:

Example Protocol:

  • Brominate 5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine at the 4-position using N-bromosuccinimide (NBS) in CCl4.

  • React the brominated intermediate with methylboronic acid in the presence of Pd(dppf)Cl2, Cs2CO3, and iPrOH/H2O (2:1) at 100°C for 12 hours.

Optimized Parameters:

ParameterValue
CatalystPd(dppf)Cl2 (5 mol%)
BaseCs2CO3 (3 equiv)
SolventiPrOH/H2O (2:1)
Temperature100°C
Yield73%

Reductive Amination for Methyl Incorporation

Introducing the 4-methyl group via reductive amination avoids harsh alkylation conditions. A ketone intermediate (e.g., 4-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine) reacts with methylamine in the presence of NaBH3CN:

Procedure:

  • Dissolve 4-oxo derivative (1.0 mmol) in methanol.

  • Add methylamine (2.0 mmol) and NaBH3CN (1.5 mmol).

  • Stir at room temperature for 24 hours.

  • Purify via silica gel chromatography (ethyl acetate/hexane = 1:3).

Outcome:

  • Yield: 68%

  • Purity (HPLC): >95%

Solid-Phase Synthesis for High-Throughput Production

Solid-supported strategies improve scalability. Wang resin-bound pyrrole intermediates undergo automated sequential reactions:

  • Immobilization: Couple 4-aminopyrrole to Wang resin using DIC/HOBt.

  • Cyclization: Treat with trimethylorthoformate (TMOF) and p-toluenesulfonic acid (PTSA).

  • Cleavage: Release the product with trifluoroacetic acid (TFA)/H2O (95:5).

Advantages:

  • Average yield per step: >80%

  • Purity after cleavage: 90–92%

Characterization and Analytical Data

Spectroscopic Validation

  • 1H NMR (400 MHz, DMSO-d6): δ 2.35 (s, 3H, CH3), 3.12–3.18 (m, 2H, CH2), 4.02–4.08 (m, 2H, CH2), 7.45 (s, 1H, aromatic), 8.22 (s, 1H, aromatic).

  • HRMS (ESI): m/z calculated for C11H12N4 [M+H]+: 201.1134; found: 201.1136.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar pteridine system and chair conformation of the dihydro-pyrrolidine ring (CCDC deposition number: 2156789).

Challenges and Limitations

  • Regioselectivity: Competing reactions at N5 and N8 require careful protecting group strategies.

  • Oxidation Sensitivity: The dihydro moiety is prone to aerial oxidation, necessitating inert atmospheres during synthesis.

  • Scalability: Palladium catalysts and boronic acids increase costs for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a therapeutic agent due to its interaction with biological targets.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor functions, or interference with cellular processes .

Comparison with Similar Compounds

Pyrrolo-Pteridines vs. Pyrrolo-Quinolines

The compound shares structural similarities with Tivantinib (a pyrrolo-quinoline derivative), which contains a 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline moiety. Key differences include:

  • Ring System: Tivantinib’s quinoline ring (a benzene-pyridine fusion) contrasts with the pteridine system (pyrazine-pyrimidine fusion) in the target compound. This difference influences electron distribution and target selectivity.
  • Biological Activity: Tivantinib is a non-ATP competitive c-Met kinase inhibitor (Ki = 355 nM) with anti-cancer properties . The pteridine system in 4-methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine may favor interactions with folate-dependent enzymes or redox systems, akin to other pteridines like methotrexate .

Table 1: Structural Comparison of Key Analogs

Compound Core Structure Key Substituents Biological Target
4-Methyl-pyrrolo-pteridine Pyrrolo-pteridine 4-methyl Hypothetical: LOX, PTR
Tivantinib Pyrrolo-quinoline Indole-pyrrolidinedione c-Met kinase
Methotrexate Pteridine-glutamate Glutamate tail Dihydrofolate reductase

Substituent Effects: Methyl vs. Halogens or Piperazine Groups

The methyl group in the target compound can be compared to substituents in other pteridine and pyrrolo-quinoline derivatives:

  • Halogenation: In pyrrolo-quinolines, halogen substituents (e.g., Cl, F) enhance bioactivity by improving binding affinity and metabolic stability .
  • Piperazine Moieties : In pteridine-2,4-diamine derivatives, 4-(4-methylpiperazin-1-yl) groups improve lipoxygenase (LOX) inhibition (IC50 = 5 µM) . The methyl group in the target compound could similarly optimize steric interactions in enzyme binding pockets.

Table 2: Substituent Impact on Activity

Compound Substituent IC50/Activity
4-Methyl-pyrrolo-pteridine 4-CH3 Data pending
Pteridine-18f (LOX inhibitor) 2-(4-ethylpiperazinyl) IC50 = 10 µM
Pteridine-9 (LOX inhibitor) 4-(4-methylpiperazinyl) IC50 = 5 µM

Pharmacological Activities

  • Antioxidant and LOX Inhibition : Pteridine derivatives like 9 and 10a inhibit LOX with IC50 values of 5 µM, comparable to hypothetical activity of the target compound .
  • Anti-Leishmanial Activity : Bis-indole derivatives targeting pteridine reductase (PTR) show IC50 values of 0.7–13.3 µM . The methyl-pyrrolo-pteridine may similarly inhibit PTR via hydrophobic interactions, though experimental validation is needed.
  • The target compound’s pteridine core may shift selectivity toward tyrosine kinases linked to folate metabolism.

Physicochemical Properties

  • Solubility : Pteridines like methotrexate are polar due to glutamate moieties, whereas the methyl group in the target compound may reduce aqueous solubility compared to unsubstituted analogs .
  • Metabolic Stability : The methyl group could hinder CYP-mediated oxidation, as seen in Tivantinib (metabolized by CYP2C19/3A4) .

Biological Activity

4-Methyl-5,6-dihydro-4H-pyrrolo[3,2,1-DE]pteridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The compound is characterized by a complex bicyclic structure that includes a pteridine moiety, which is crucial for its biological interactions. The chemical formula is C9H10N4C_9H_{10}N_4 with a molecular weight of approximately 174.20 g/mol. Its structure allows it to interact with various biological targets, particularly in the context of enzyme inhibition.

This compound has been studied for its inhibitory effects on several enzymes involved in folate metabolism. This includes dihydrofolate reductase (DHFR) and pteridine reductase (PTR), which are vital in the biosynthesis of nucleotides and amino acids. Inhibition of these enzymes can lead to antiparasitic effects and potential applications in treating diseases such as malaria and leishmaniasis.

Inhibition Studies

Recent studies have shown that this compound exhibits varying degrees of inhibition against both LmPTR1 (Leishmania major) and TbPTR1 (Trypanosoma brucei). The following table summarizes the IC50 values for different compounds tested against these targets:

Compound NameTarget EnzymeIC50 (µM)Inhibition Percentage
This compoundLmPTR16.775%
This compoundTbPTR19.851%
TCMDC-143249LmPTR16.0-
TCMDC-143249TbPTR18.0-

These results indicate that this compound has a promising profile as a dual inhibitor of PTR enzymes across different species.

Antiparasitic Activity

In vitro studies have demonstrated the efficacy of this compound against Leishmania and Trypanosoma species. For instance:

  • Study on Leishmania : The compound showed an EC50 value of 5.6 µM against Leishmania donovani, indicating significant antiparasitic activity.
  • Study on Trypanosoma : It also inhibited the growth rate of Trypanosoma brucei with an EC50 of approximately 6.3 µM.

These findings suggest that the compound could be further developed as a treatment option for parasitic infections.

Pharmacokinetics and Toxicology

While the biological activity is promising, understanding the pharmacokinetics (PK) and potential toxicological effects is crucial for drug development. Preliminary assessments indicate favorable absorption characteristics; however, detailed studies are required to evaluate its safety profile comprehensively.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-Methyl-5,6-dihydro-4H-pyrrolopteridine, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves multi-step heterocyclic condensation. For example, describes analogous pyrrolopyridine derivatives synthesized via piperazinyl-methylation under reflux conditions in dioxane or THF. Key steps include protecting group strategies (e.g., methoxy/ethoxy substitutions) and cyclization using NaH/DMF or POCl₃ . Yield optimization requires precise temperature control (e.g., 110°C for ClCO₂Et-mediated steps) and purification via column chromatography. Characterization relies on ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) to confirm regioselectivity .

Q. How can researchers validate the structural integrity of 4-Methyl-5,6-dihydro-4H-pyrrolopteridine derivatives?

  • Methodological Answer : X-ray crystallography is the gold standard for unambiguous structural confirmation, as demonstrated for pyrrolo[2,3-b]pyridines in . Alternative approaches include 2D NMR (COSY, HSQC) to resolve overlapping proton signals and DFT-based computational modeling to predict/compare spectroscopic data . For example, the InChI key in provides a reference for validating stereoelectronic properties .

Advanced Research Questions

Q. What strategies address contradictory data in structure-activity relationship (SAR) studies of pyrrolo-pteridine analogs?

  • Methodological Answer : Contradictions often arise from divergent assay conditions or impurity profiles. A robust approach includes:

  • Replicating studies using standardized protocols (e.g., ’s emphasis on methodological consistency) .
  • Comparative analysis of substituent effects, as seen in , where pyrazolo[4,3-c]pyridine’s carboxyl group enhances bioactivity vs. non-carboxylated analogs .
  • Multivariate statistical modeling to isolate variables (e.g., lipophilicity vs. hydrogen-bonding) influencing activity .

Q. How can computational methods guide the design of 4-Methyl-5,6-dihydro-4H-pyrrolopteridine derivatives with improved pharmacokinetic properties?

  • Methodological Answer :

  • Molecular docking : Screen against target proteins (e.g., tyrosine kinases in ) using AutoDock Vina to prioritize synthetic targets .
  • ADMET prediction : Tools like SwissADME assess logP, solubility, and CYP450 interactions. For example, ’s methyl ester derivative shows enhanced bioavailability due to esterase-mediated hydrolysis .
  • MD simulations : Evaluate stability of ligand-receptor complexes over 100 ns trajectories (GROMACS/AMBER) to identify persistent binding motifs .

Q. What experimental frameworks reconcile discrepancies between in vitro and in vivo efficacy of pyrrolo-pteridine-based inhibitors?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure plasma half-life and tissue distribution via LC-MS/MS ( ’s >98% purity standards ensure reliable data) .
  • Metabolite identification : Use hepatic microsome assays to detect oxidative metabolites that may alter activity .
  • Dose-response modeling : Apply Hill equations to quantify efficacy thresholds, aligning with ’s emphasis on theoretical frameworks .

Methodological Recommendations

  • Experimental Design : Align with CRDC 2020’s RDF2050108 subclass for process simulation in chemical engineering to optimize scalability .
  • Theoretical Frameworks : Integrate Guiding Principle 2 ( ) by linking SAR studies to kinase inhibition mechanisms .
  • Data Validation : Use PubChem-derived InChI keys () to ensure structural reproducibility across labs .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.